(2S)-5-[bis(prop-2-enoxycarbonylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;N-cyclohexylcyclohexanamine
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Overview
Description
(2S)-5-[bis(prop-2-enoxycarbonylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;N-cyclohexylcyclohexanamine, also known as tert-butoxycarbonyl-L-arginine(allyloxycarbonyl)2-OH dicyclohexylamine, is a compound used primarily in peptide synthesis. It is a derivative of L-arginine, an amino acid that plays a crucial role in protein synthesis and various metabolic processes. The compound is characterized by the presence of protecting groups, which are essential for preventing unwanted reactions during peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-5-[bis(prop-2-enoxycarbonylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;N-cyclohexylcyclohexanamine involves multiple steps, starting with the protection of the amino group of L-arginine. The tert-butoxycarbonyl (Boc) group is commonly used for this purpose due to its stability and ease of removal under acidic conditions. The allyloxycarbonyl (Alloc) groups are then introduced to protect the guanidine group of L-arginine. The final product is obtained by reacting the protected L-arginine with dicyclohexylamine (dcha) to form a stable salt.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers. These machines allow for precise control of reaction conditions, such as temperature, pH, and reagent concentrations, ensuring high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification of the compound.
Chemical Reactions Analysis
Types of Reactions
(2S)-5-[bis(prop-2-enoxycarbonylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;N-cyclohexylcyclohexanamine undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Alloc protecting groups under acidic or reductive conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, while palladium catalysts are used for Alloc deprotection.
Coupling: Reagents like DCC or DIC in the presence of hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are used for peptide bond formation.
Major Products
The major products formed from these reactions are peptides with specific sequences, which can be further modified or used in various applications.
Scientific Research Applications
(2S)-5-[bis(prop-2-enoxycarbonylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;N-cyclohexylcyclohexanamine is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block for the synthesis of complex peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme-substrate relationships.
Medicine: For the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for use in diagnostics, vaccines, and other biotechnological applications.
Mechanism of Action
The mechanism of action of (2S)-5-[bis(prop-2-enoxycarbonylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;N-cyclohexylcyclohexanamine is primarily related to its role as a protected amino acid in peptide synthesis. The protecting groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The removal of these protecting groups under specific conditions enables the release of the free amino acid, which can then participate in further reactions.
Comparison with Similar Compounds
Similar Compounds
Boc-L-arg-OH: Lacks the Alloc protecting groups, making it less versatile for certain synthetic applications.
Fmoc-L-arg(alloc)2-OH: Uses the fluorenylmethyloxycarbonyl (Fmoc) group for amino protection, which is stable under basic conditions but requires different deprotection strategies.
Uniqueness
(2S)-5-[bis(prop-2-enoxycarbonylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;N-cyclohexylcyclohexanamine is unique due to its dual protection strategy, which provides greater flexibility and control in peptide synthesis. The combination of Boc and Alloc groups allows for sequential deprotection and selective reactions, making it a valuable tool in the synthesis of complex peptides.
Properties
IUPAC Name |
(2S)-5-[bis(prop-2-enoxycarbonylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;N-cyclohexylcyclohexanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O8.C12H23N/c1-6-11-29-16(26)22-15(23-17(27)30-12-7-2)20-10-8-9-13(14(24)25)21-18(28)31-19(3,4)5;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h6-7,13H,1-2,8-12H2,3-5H3,(H,21,28)(H,24,25)(H2,20,22,23,26,27);11-13H,1-10H2/t13-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUMNTTVFXYPAF-ZOWNYOTGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN=C(NC(=O)OCC=C)NC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCN=C(NC(=O)OCC=C)NC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H53N5O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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